molecular formula C29H36BrO2P B1600062 Phosphonium, (10-carboxydecyl)triphenyl-, bromide CAS No. 7530-96-3

Phosphonium, (10-carboxydecyl)triphenyl-, bromide

Cat. No. B1600062
CAS RN: 7530-96-3
M. Wt: 527.5 g/mol
InChI Key: WNFYJWNAWIJMEL-UHFFFAOYSA-N
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Description

Phosphonium, (10-carboxydecyl)triphenyl-, bromide is a chemical compound with the molecular formula C29H36BrO2P . It has a molecular weight of 527.5 g/mol . It is an important compound in the field of chemistry and materials science.


Synthesis Analysis

The synthesis of this compound involves the reaction of triphenylphosphine with bromoalkyl carboxylic acid in dry acetonitrile. The mixture is stirred at reflux under argon for 48 hours. After cooling, the solvent is evaporated and the product precipitates out upon the addition of ethyl acetate (or diethyl ether). Filtration and washing with the same solvent yield the pure product .


Molecular Structure Analysis

The molecular structure of Phosphonium, (10-carboxydecyl)triphenyl-, bromide is represented by the formula C29H36BrO2P . The compound has a linear structure .


Chemical Reactions Analysis

Phosphonium-based ionic liquids, such as Phosphonium, (10-carboxydecyl)triphenyl-, bromide, have been used in various chemical processes due to their thermal and chemical stability, relatively low viscosities, and high conductivities .


Physical And Chemical Properties Analysis

Phosphonium, (10-carboxydecyl)triphenyl-, bromide has a melting point of 103-105 °C . It is known for its thermal and chemical stability, relatively low viscosities, and high conductivities .

Scientific Research Applications

Catalysis

Phosphonium salts have been employed as efficient catalysts in organic synthesis. For instance, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide ([TPPHSP]Br) has been synthesized and used as a reusable green Brønsted-acidic ionic liquid catalyst for the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives, demonstrating good to excellent yields. This highlights the utility of phosphonium salts in facilitating condensation reactions under environmentally friendly conditions (Samira Karami, A. Momeni, J. Albadi, 2019).

Material Science

In material science, phosphonium salts are key in the development of molecular microstructures. The crystal structures of simple triphenyl(pentafluorobenzyl)phosphonium salts have provided crucial data on how anion size influences the molecular structure of bis(pentafluorobenzyl)phosphonium cations. This research sheds light on the interaction dynamics between anions and electron-deficient moieties, which is vital for designing new materials with specific properties (M. Giese, M. Albrecht, A. Valkonen, K. Rissanen, 2013).

Chemical Synthesis

The synthesis of functionalized tetraarylphosphonium salts via palladium-catalyzed coupling reactions showcases another significant application of phosphonium compounds. This method allows for the generation of phosphonium salts bearing various functional groups, demonstrating compatibility with alcohols, ketones, aldehydes, phenols, and amides. Such versatility is crucial for advancing synthetic methodologies and creating complex organic molecules (D. Marcoux, A. Charette, 2008).

properties

IUPAC Name

10-carboxydecyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35O2P.BrH/c30-29(31)24-16-5-3-1-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,1-6,16-17,24-25H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFYJWNAWIJMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465658
Record name Phosphonium, (10-carboxydecyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonium, (10-carboxydecyl)triphenyl-, bromide

CAS RN

7530-96-3
Record name Phosphonium, (10-carboxydecyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 303 g (1.14 mol) of 11-bromoundecanoic acid and 303 g (1.16 mol) of triphenylphosphine in 3L of toluene was stirred and refluxed under N2 for three days, then cooled to 0°. The crystalline solid was broken up, filtered off, washed with toluene and with ether, and then dissolved in a minimum of CH2Cl2. This solution was diluted with stirring to 4 L with ether, the white crystalline powder was filtered off and dried at 40°/1 ml; 524 g (87%), mp 95-98° . Calculated for C29H36 BrO2P: C, 66.03; H, 6.88. Found: C,66.36; H, 6.95.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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